Acute Toxicity Reduction: AEE Exhibits 50-Fold Lower Toxicity than Aspirin
AEE demonstrates a substantially improved safety margin compared to its parent compounds in acute toxicity testing. In mice and rats, the toxicity of AEE was significantly reduced, being approximately 50 times lower than that of aspirin and 3.7 times lower than that of eugenol [1]. This reduction in acute toxicity is a direct consequence of the prodrug design, which mitigates the immediate systemic exposure to the toxicologically active parent moieties.
| Evidence Dimension | Acute Toxicity (LD50 or relative toxicity index) |
|---|---|
| Target Compound Data | 1x (baseline toxicity) |
| Comparator Or Baseline | Aspirin: 50x more toxic; Eugenol: 3.7x more toxic |
| Quantified Difference | AEE is 50-fold less toxic than aspirin; AEE is 3.7-fold less toxic than eugenol. |
| Conditions | Acute toxicity testing in mice and rats following oral administration. |
Why This Matters
For procurement, this data justifies selecting AEE over aspirin or eugenol in preclinical models where dose-limiting toxicity is a concern, enabling the exploration of higher or repeated doses for efficacy studies.
- [1] Jian-yong Li, Yuan-guang Yu, Qi-wen Wang, Ji-yu Zhang, Ya-jun Yang, Bing Li, Xu-zheng Zhou, Jian-rong Niu, Xiao-juan Wei, Xi-wang Liu, Zhi-qi Liu. Synthesis of aspirin eugenol ester and its biological activity. Medicinal Chemistry Research, 2012, 21(7): 995-999. View Source
